N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenyl group and a carboxamide group, along with a methoxybenzylamino group attached to an oxoethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the carboxamide group: This can be done through the reaction of the piperazine derivative with an appropriate isocyanate.
Addition of the methoxybenzylamino group: This step involves the reaction of the intermediate compound with 4-methoxybenzylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxybenzylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethylformamide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}benzamide
- 5-ethyl-6-((4-methoxybenzyl)thio)-N4-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine
Uniqueness
N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C21H26N4O3 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C21H26N4O3/c1-28-19-9-7-17(8-10-19)15-22-20(26)16-23-21(27)25-13-11-24(12-14-25)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,22,26)(H,23,27) |
InChI Key |
WNOXEEPBHWNJIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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